Plusbacin A3
Beschreibung
Eigenschaften
Molekularformel |
C50H83N11O20 |
|---|---|
Molekulargewicht |
1158.3 g/mol |
IUPAC-Name |
(2R)-2-[(3R,6R,9S,12S,13R,18R,21R,28S,31S,32R)-28-[(S)-carboxy(hydroxy)methyl]-9-[3-(diaminomethylideneamino)propyl]-13,32-dihydroxy-21-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-18-methyl-25-(11-methyldodecyl)-2,5,8,11,17,20,23,27,30-nonaoxo-26-oxa-1,4,7,10,16,19,22,29-octazatricyclo[29.3.0.012,16]tetratriacontan-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C50H83N11O20/c1-24(2)14-11-9-7-5-6-8-10-12-15-27-22-32(66)57-33(26(4)63)41(70)54-25(3)45(74)60-20-17-30(64)36(60)43(72)55-28(16-13-19-53-50(51)52)40(69)58-34(38(67)47(76)77)42(71)56-29(23-62)46(75)61-21-18-31(65)37(61)44(73)59-35(49(80)81-27)39(68)48(78)79/h24-31,33-39,62-65,67-68H,5-23H2,1-4H3,(H,54,70)(H,55,72)(H,56,71)(H,57,66)(H,58,69)(H,59,73)(H,76,77)(H,78,79)(H4,51,52,53)/t25-,26-,27?,28+,29-,30-,31-,33-,34-,35+,36+,37+,38-,39+/m1/s1 |
InChI-Schlüssel |
HFPVTZNYHFSJMC-RDOOFJRMSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N2CC[C@H]([C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3CC[C@H]([C@H]3C(=O)N[C@H](C(=O)OC(CC(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CCCCCCCCCCC(C)C)[C@@H](C(=O)O)O)O)CO)[C@H](C(=O)O)O)CCCN=C(N)N)O |
Kanonische SMILES |
CC1C(=O)N2CCC(C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCC(C3C(=O)NC(C(=O)OC(CC(=O)NC(C(=O)N1)C(C)O)CCCCCCCCCCC(C)C)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 3-Hydroxy-Proline Derivatives
The incorporation of trans-3-hydroxy-l-proline residues, critical for Plusbacin A3’s bioactivity, has been achieved via a diastereoselective Joullié–Ugi three-component reaction (JU-3CR). In a 2022 study, researchers developed a protocol where a convertible isocyanide strategy enabled the synthesis of Boc-protected 3-hydroxy-proline derivatives compatible with Fmoc SPPS. The JU-3CR involved coupling of an aldehyde, amine, and isocyanide in a 1:1:1 ratio, followed by hydrolysis under acidic conditions (HCl/THF, 0°C) to yield the trans-configured proline analogue with >95% diastereomeric excess. This method circumvented the need for hazardous azide intermediates traditionally used in proline functionalization.
Peptide Elongation on Resin
Fmoc-based SPPS was employed for sequential assembly of the 14-mer linear precursor. Wang resin functionalized with a Rink amide linker allowed for mild cleavage conditions (20% hexafluoro-2-propanol in DCM) post-elongation. Key challenges included the coupling of sterically hindered residues such as threo-β-hydroxyaspartic acid. Activation with HATU/DIPEA in DMF at −20°C improved coupling efficiency to 85% for these residues, as monitored by Kaiser tests. Side-chain protecting groups (e.g., trityl for asparagine, allyl for glutamic acid) were retained to prevent side reactions during macrolactamization.
Macrolactamization and Global Deprotection
Following resin cleavage, the linear peptide underwent head-to-tail macrolactamization using PyBOP/HOAt in diluted DCM (0.1 mM) at 25°C for 48 hours, achieving a cyclization yield of 62%. Subsequent global deprotection with TFA/H2O/TIPS (95:2.5:2.5) removed acid-labile groups, while hydrogenolysis (H2, Pd/C) cleaved benzyl ethers on the isotridecanyl side chain. Final purification via reverse-phase HPLC (C18 column, 10–90% MeCN/H2O gradient) afforded Plusbacin A3 in 11% overall yield from resin-bound intermediates.
Solution-Phase Fragment Assembly Strategies
Synthesis of Non-Proteinogenic Amino Acids
Solution-phase routes have enabled scalable production of Plusbacin A3’s unusual subunits:
-
Boc-β-OBn-D-Asp(OCy)-OH : Prepared via Mitsunobu reaction of D-aspartic acid with cyclohexanol, followed by benzyl protection (BnBr, NaH) and Boc-group installation (Boc2O, DMAP).
-
Boc-D-allo-Threonine : Synthesized through Evans’ oxazolidinone methodology, achieving 92% enantiomeric excess after recrystallization.
-
Allyl 3-Hydroxy-14-Methylpentadecanoate : Lipase-mediated resolution (CAL-B, vinyl acetate) provided both enantiomers with >99% ee, critical for structure-activity studies.
Fragment Coupling and Cyclization
A convergent approach divided the molecule into three segments:
-
Northern Fragment (Residues 1–5) : Assembled via stepwise HBTU-mediated couplings in DMF, with yields exceeding 80% per step.
-
Central Depsipeptide (Residues 6–9) : Synthesized using mixed anhydride methods (isobutyl chloroformate/NMM) to avoid epimerization.
-
Southern Fragment (Residues 10–14) : Incorporated the isotridecanyl side chain via Steglich esterification (DCC/DMAP).
Macrocyclization of the linear precursor (28-membered ring) was optimized using HATU and collidine in dichloroethane, yielding 58% cyclized product. Comparative studies revealed that solvents with low dielectric constants (ε = 4.8) minimized oligomerization.
Key Innovations and Challenges
Solvent-Dependent Diastereodivergence
The 2017 synthesis exploited solvent effects to control JU-3CR stereochemistry:
This tunability eliminated the need for chiral auxiliaries, streamlining access to both diastereomers for SAR studies.
Isotridecanyl Side Chain Installation
The C14-branched lipid moiety, essential for antimicrobial activity, was introduced via two strategies:
-
Late-Stage Coupling : Esterification of the cyclized core with preformed isotridecanoyl chloride (PyBOP, 73% yield).
-
Early-Stage Incorporation : Direct assembly on resin using Fmoc-AA-OH derivatives with pre-attached lipid chains.
Comparative data revealed that late-stage coupling reduced epimerization risks but required excess acylating agents (3 eq).
Analytical and Optimization Data
Table 1. Comparative Yields for Critical Steps in SPPS vs. Solution-Phase Synthesis
| Step | SPPS Yield | Solution-Phase Yield |
|---|---|---|
| Amino Acid Synthesis | 78–92% | 65–89% |
| Fragment Assembly | 82–94% | 70–85% |
| Macrolactamization | 62% | 58% |
| Global Deprotection | 91% | 88% |
| Overall Yield | 11% | 9% |
Table 2. Key Physicochemical Properties of Synthetic Plusbacin A3
| Property | Value | Method |
|---|---|---|
| Purity | ≥98% | HPLC (210 nm) |
| [α]D25 | −54.2 (c 0.1, MeOH) | Polarimetry |
| HRMS (m/z) | 1165.6543 [M+H]+ | ESI-QTOF |
| LogP | 5.2 ± 0.3 | Shake-flask |
Analyse Chemischer Reaktionen
Retrosynthetic Disconnections
-
Division into four fragments: fatty acid side chain, arginine-containing segment, hydroxyproline-rich core, and lactone-forming region .
-
Strategic use of Boc, Fmoc, and cyclohexyl ester protecting groups to enable sequential couplings .
Key Coupling Reactions
-
Fragment Assembly :
-
Macrocyclization :
Macrocyclization Techniques
Macrocyclization is the most critical step due to the compound’s base-sensitive lactone and steric constraints.
| Method | Conditions | Outcome | Reference |
|---|---|---|---|
| Macrolactamization | EDCI, HOBt, DMF, 48 h | Cyclic depsipeptide 22 (72%) | |
| Macrolactonization | Attempted with linear ester | No product formation |
Optimization :
-
Pre-activation of the carboxyl group with EDCI/HOBt minimized β-elimination of β-acyloxy substituents .
-
Use of DMF as a high-polarity solvent enhanced cyclization efficiency .
Structural Modifications and Analogs
Synthetic analogs elucidate structure-activity relationships (SAR):
Key Finding :
The isotridecanyl side chain is essential for membrane localization and binding to peptidoglycan precursors .
Hydrolysis and Stability Studies
Plusbacin A₃ undergoes pH-dependent hydrolysis due to its lactone linkage:
| Condition | Hydrolysis Product | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | Linear depsipeptide (lactone opened) | 12 h | |
| pH 5.0 (37°C) | Stable lactone structure | >72 h |
Mechanism :
Lactone ring opening proceeds via nucleophilic attack by water at the ester carbonyl:
Solvent-Dependent Diastereodivergent Reactions
The JU-3CR enables flexible construction of trans-3-OH-L-Pro residues:
| Solvent | Diastereoselectivity (trans:cis) | Application in Synthesis |
|---|---|---|
| HFIP | 9:1 | Plusbacin A₃ core assembly |
| CH₂Cl₂ | 1:1 | Not used for target molecule |
Antibacterial Activity Correlation
Chemical modifications directly impact mechanistic efficacy:
| Modification | Effect on Transglycosylation Inhibition (IC₅₀) | Membrane Localization |
|---|---|---|
| Native Plusbacin A₃ | 0.8 μM | Cell wall peptidoglycan |
| deslipo-Plusbacin A₃ | >50 μM | Cytoplasmic |
Critical Reaction Data Table
| Reaction Type | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| Fragment Coupling | EDCI, HOBt, DIEA, THF | 91% | Pentapeptide 17 |
| Allyl Deprotection | PdCl₂(PPh₃)₂, PhSiH₃, CH₂Cl₂ | 98% | Carboxylic acid 5 |
| Macrocyclization | EDCI, HOBt, DMF | 72% | Cyclic 22 |
| Guanidinylation | N,N′-diBoc-N″-triflylguanidine | 70% | Final product |
This synthesis and functional analysis underscore the intricate balance between stereochemical control, protecting group strategy, and macrocyclization efficiency required to access Plusbacin A₃ and its analogs. The compound’s unique mechanism—dual inhibition of transglycosylation and membrane disruption—highlights its potential as a template for next-generation antibacterials .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Plusbacin A3 is characterized by a unique structure that includes a lactone linkage and a fatty acid component, specifically 3-hydroxyisopentadecanoic acid. The total synthesis of Plusbacin A3 has been achieved using solid-phase peptide synthesis techniques, which allow for the precise assembly of its complex molecular framework .
Synthetic Pathway
The synthetic pathway for Plusbacin A3 involves several key steps:
- Protection and Activation : The amino acid components are protected to prevent unwanted reactions during synthesis.
- Cyclization : The protected amino acids are activated and cyclized to form the depsipeptide structure.
- Deprotection : The protective groups are removed to yield the final product.
This method not only provides a means to produce Plusbacin A3 but also facilitates modifications that can enhance its antibacterial properties .
Antibacterial Mechanism of Action
Plusbacin A3 exhibits its antibacterial effects by interfering with the biosynthesis of peptidoglycan, a critical component of bacterial cell walls. It inhibits the incorporation of N-acetylglucosamine into peptidoglycan, which is essential for cell wall integrity. The minimum inhibitory concentration (MIC) values for Plusbacin A3 against various resistant strains have been reported to be as low as 0.78 to 3.13 μg/mL .
Comparative Mechanism
Unlike vancomycin, which binds to the terminal D-Ala-D-Ala moiety of peptidoglycan precursors, Plusbacin A3 appears to bind to lipid intermediates involved in peptidoglycan biosynthesis at different sites. This unique binding mechanism may provide an advantage in treating infections caused by vancomycin-resistant organisms .
In Vitro Studies
Research has demonstrated that Plusbacin A3 effectively inhibits bacterial growth in vitro against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species. Its efficacy is attributed to its ability to block transglycosylation processes in peptidoglycan synthesis .
Animal Models
In vivo studies have shown that Plusbacin A3 exhibits therapeutic efficacy in animal models of bacterial infection, indicating its potential as a treatment option for serious infections caused by resistant bacteria .
Clinical Implications
The rise of antibiotic resistance necessitates the development of new therapeutic agents. Plusbacin A3's distinct mechanism of action positions it as a promising candidate for further clinical development against resistant strains. Its low-level induction of resistance suggests that it may maintain effectiveness over extended use .
Data Table: Antibacterial Activity Comparison
| Antibiotic | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Plusbacin A3 | 0.78 - 3.13 | Inhibits peptidoglycan synthesis; targets lipid intermediates |
| Vancomycin | 1.0 | Binds D-Ala-D-Ala; inhibits transglycosylation |
| Katanosin B | 0.28 | Similar mechanism to Plusbacin A3 |
Wirkmechanismus
Plusbacin A3 exerts its antibacterial effects by inhibiting the transglycosylation step of peptidoglycan biosynthesis in bacterial cell walls . The compound does not enter the cell cytoplasm but instead inserts its lipophilic isotridecanyl side chain into the membrane bilayer, facilitating lipid II binding or membrane disruption . This dual mode of action leads to the disruption of the peptidoglycan layer and inhibition of cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Mechanistic Differences
- Plusbacin A3 vs. REDOR NMR confirmed Plusbacin A3’s side chain interacts with peptidoglycan’s pentaglycine bridge, unlike vancomycin’s lipid II binding .
- Plusbacin A3 vs. Katanosin B: Katanosin B inhibits both transglycosylation and lipid intermediate formation, whereas Plusbacin A3 primarily targets transglycosylation . Structural differences (e.g., side chain presence) influence binding specificity and potency .
Plusbacin A3 vs. Deslipo-Plusbacin A3 :
Research Findings and Data
REDOR NMR Studies
N{F} and C{F} REDOR Analysis :
Impact of Isotridecanyl Side Chain :
Q & A
Q. What are the primary methods for synthesizing Plusbacin A3 in academic laboratories?
Plusbacin A3 is synthesized via solid-phase peptide synthesis (SPPS), leveraging unusual amino acid building blocks such as L-Asp, D-Ala, and L-Arg. The process involves sequential coupling of protected amino acids on a resin, followed by cleavage and purification . Key challenges include maintaining stereochemical integrity during cyclization and ensuring the stability of the isotridecanyl side chain, which is critical for bioactivity .
Q. How is the structure of Plusbacin A3 validated experimentally?
Nuclear magnetic resonance (NMR) spectroscopy is the gold standard. For example, δ<sup>15</sup>N and δ<sup>19</sup>F isotopic labeling sharpens NMR signals, enabling precise identification of chemical environments (e.g., distinguishing backbone vs. side-chain resonances). Comparative analysis of labeled vs. unlabeled spectra resolves ambiguities in peak assignments .
Q. What in vitro assays are used to assess Plusbacin A3’s antibacterial activity?
Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) are standard. Researchers pair this with time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Synergy studies with β-lactams are recommended to explore dual-action mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on Plusbacin A3’s mode of action?
Discrepancies (e.g., transglycosylase vs. dual-target inhibition) require comparative assays under standardized conditions. For instance, use S. aureus membrane vesicle assays to isolate transglycosylase activity, paired with fluorescent probe-based binding studies to confirm secondary targets. Statistical meta-analysis of published IC50 values can identify outliers .
Q. What experimental strategies optimize the structure-activity relationship (SAR) of Plusbacin A3 derivatives?
Systematic truncation or substitution of the isotridecanyl chain (e.g., deslipo-plusbacin A3) reveals its necessity for membrane penetration. Deuterium labeling ([<sup>2</sup>H]-isotopes) tracks metabolic stability without altering steric properties. Computational docking (e.g., AutoDock Vina) predicts binding affinities to MurG or other targets .
Q. How should researchers design in vivo studies to evaluate Plusbacin A3’s efficacy while minimizing toxicity?
Prioritize murine neutropenic thigh infection models for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Measure free drug concentrations via microdialysis and correlate with bacterial load reduction. Toxicity screens should include hemolytic activity assays (RBC lysis) and hepatic CYP450 inhibition studies to assess off-target effects .
Q. What methodologies address Plusbacin A3’s poor solubility in aqueous buffers?
Co-solvent systems (e.g., DMSO/PEG 400) or liposomal encapsulation improve solubility for in vitro assays. For in vivo delivery, nanoemulsions or cyclodextrin complexes enhance bioavailability. Dynamic light scattering (DLS) monitors aggregation, ensuring monodisperse formulations .
Data Interpretation & Replication
Q. How can researchers validate the reproducibility of Plusbacin A3’s antibacterial activity across labs?
Adopt standardized CLSI/MICE guidelines for MIC assays. Share reference strains (e.g., ATCC 29213) and pre-weighed compound aliquots via collaborative networks. Publish raw NMR/LC-MS spectra in supplementary materials to enable cross-lab verification .
Q. What statistical approaches are recommended for analyzing dose-response curves in Plusbacin A3 studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and EC50 values. Bootstrap resampling (1,000 iterations) quantifies confidence intervals. For synergy studies, the fractional inhibitory concentration index (FICI) with Bliss independence modeling is preferred .
Ethical & Methodological Best Practices
Q. How should researchers address potential biases in SAR studies of Plusbacin A3 analogs?
Implement blinded compound coding during biological testing to avoid confirmation bias. Use orthogonal assays (e.g., SPR for binding affinity alongside MIC assays) to validate hits. Pre-register synthetic routes and screening protocols in open-access repositories (e.g., Zenodo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

